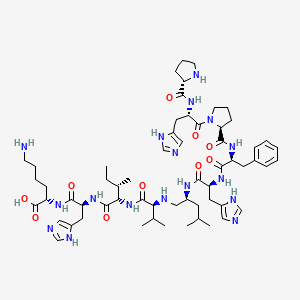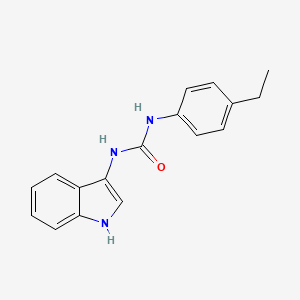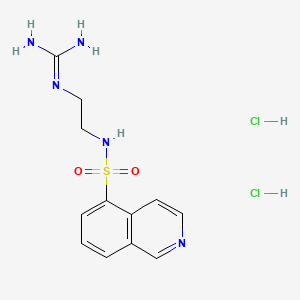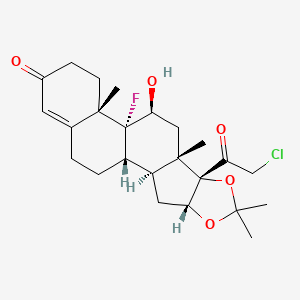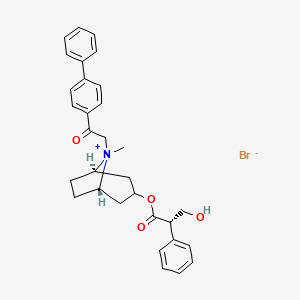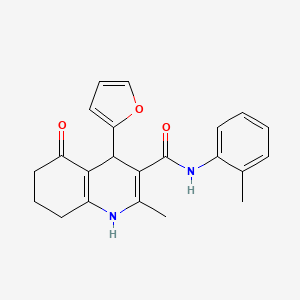
4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FFA3 agonist 1 is a compound known for its role as an agonist of free fatty acid receptor 3 (FFA3). This receptor is part of the G-protein-coupled receptor family and is involved in various physiological processes, including the regulation of energy metabolism and the modulation of the gut microbiota . FFA3 agonist 1 has been studied for its potential therapeutic applications in metabolic disorders and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FFA3 agonist 1 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of FFA3 agonist 1 is synthesized through a series of condensation and cyclization reactions. This often involves the use of aromatic aldehydes and amines under acidic or basic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the activity of the compound. This can include nitration, reduction, and esterification reactions.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of FFA3 agonist 1 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
FFA3 agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its activity or stability.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of FFA3 agonist 1, which can be further studied for their biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
FFA3 agonist 1 has been extensively studied in various scientific fields:
Chemistry: Used as a model compound to study the structure-activity relationship of free fatty acid receptor agonists.
Biology: Investigated for its role in modulating gut microbiota and its effects on metabolic pathways.
Medicine: Explored for its potential in treating metabolic disorders such as diabetes and obesity, as well as inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.
Mécanisme D'action
FFA3 agonist 1 exerts its effects by binding to and activating free fatty acid receptor 3. This activation triggers a cascade of intracellular signaling pathways, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of extracellular signal-regulated kinases (ERK1/2) . These pathways are involved in regulating energy metabolism, insulin secretion, and inflammatory responses.
Comparaison Avec Des Composés Similaires
FFA3 agonist 1 is compared with other similar compounds, such as:
FFA2 agonists: These compounds also target free fatty acid receptors but have different selectivity and efficacy profiles.
GPR41 agonists: Another class of compounds targeting a related receptor involved in metabolic regulation.
Short-chain fatty acids: Naturally occurring compounds that act on free fatty acid receptors but with lower potency and specificity.
FFA3 agonist 1 is unique due to its high selectivity for free fatty acid receptor 3 and its potent biological activity, making it a valuable tool in both research and therapeutic development .
Propriétés
Formule moléculaire |
C22H22N2O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-13-7-3-4-8-15(13)24-22(26)19-14(2)23-16-9-5-10-17(25)20(16)21(19)18-11-6-12-27-18/h3-4,6-8,11-12,21,23H,5,9-10H2,1-2H3,(H,24,26) |
Clé InChI |
HIWQJAGWEWRIIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=CO4)C(=O)CCC3)C |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=CO4)C(=O)CCC3)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FFA3-Agonist-1; FFA3-Agonist1; FFA3-Agonist 1; FFA3 Agonist 1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






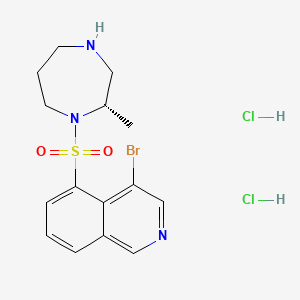
![(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine](/img/structure/B1672575.png)
